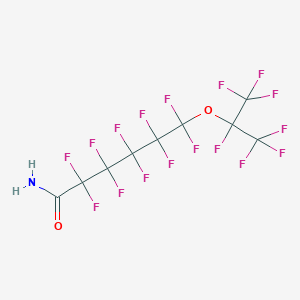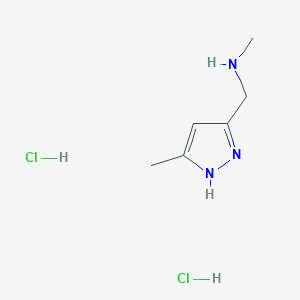
Perfluoro-6-isopropoxyhexanamide
Overview
Description
Perfluoro-6-isopropoxyhexanamide is a synthetic chemical that belongs to the family of perfluorinated compounds (PFCs) . PFCs are a large family of synthetic chemicals, some of which are mammary toxicants and endocrine disruptors . They are used in various industrial and consumer products due to their high thermal and chemical stability .
Scientific Research Applications
Environmental Science
Given its persistence and potential for bioaccumulation, Perfluoro-6-isopropoxyhexanamide is studied within environmental sciences to understand its long-term impact on ecosystems. Researchers investigate its presence in water, soil, and living organisms to assess its ecological footprint and develop strategies for pollution control .
Safety and Hazards
Mechanism of Action
Target of Action
Perfluoro-6-isopropoxyhexanamide, also known as 6-(Heptafluoroisopropoxy)decafluorohexanoamide, is a type of per- and polyfluoroalkyl substance (PFAS). PFAS are known to interact with various targets in the body. One of the primary targets of PFAS is the peroxisome proliferator receptor alpha (PPARα), which plays a crucial role in the regulation of lipid metabolism .
Mode of Action
The interaction of PFAS with PPARα is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . .
Biochemical Pathways
PFAS affect multiple biochemical pathways. They are known to induce activation of p53 and inhibition of androgen receptor and NR1D1 . These changes can lead to significant alterations in the body’s biochemical processes, including those related to circadian rhythm .
Pharmacokinetics
Pfas are known for their persistence in the environment and their ability to bioaccumulate in the body . They are highly resistant to biological degradation due to the strength of the carbon/fluorine bond .
Result of Action
The molecular and cellular effects of PFAS action are diverse and depend on the specific compound and its concentration. Some of the observed effects include hepatotoxicity, immunotoxicity, and effects on the endocrine system . In particular, PFAS have been associated with increased hepatocyte proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of PFAS. These compounds are ubiquitous in the environment due to their extensive use in various industrial and consumer products . Their persistence in the environment and their ability to bioaccumulate can lead to prolonged exposure and potential health effects .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F17NO2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)9(25,26)29-6(18,7(19,20)21)8(22,23)24/h(H2,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVENIMCKJBZDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663107 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-6-isopropoxyhexanamide | |
CAS RN |
29952-92-9 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)
![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)
![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)
![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)



![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)

![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)